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molecular formula C13H11BrN2O2 B8690369 N-Benzyl-3-bromo-2-nitroaniline CAS No. 920285-21-8

N-Benzyl-3-bromo-2-nitroaniline

Cat. No. B8690369
M. Wt: 307.14 g/mol
InChI Key: BAJJMCJCOGOAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582760B2

Procedure details

Potassium carbonate (2.58 g, 18.73 mmol) was added to a solution of 1-bromo-3-fluoro-2-nitro-benzene (2.06 g, 9.36 mmol) and benzylamine (1.13 mL, 9.364 mmol) and the resulting suspension was stirred at room temperature for 18 hours. The reaction mixture was poured onto 500 mL of ice water and extracted four times with 100 mL ethyl acetate. The combined organic fractions were dried over sodium sulfate, and concentrated in vacuo to give an oil that was purified by recrystallization from 75 mL refluxing ethanol with 3 mL water. 1.83 g of benzyl-(3-bromo-2-nitro-phenyl)-amine was collected by filtration as fine red needles. MS: 308, 309 (M+H)+.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](F)[C:9]=1[N+:15]([O-:17])=[O:16].[CH2:18]([NH2:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH2:18]([NH:25][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([Br:7])[C:9]=1[N+:15]([O-:17])=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.06 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted four times with 100 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization from 75 mL
TEMPERATURE
Type
TEMPERATURE
Details
refluxing ethanol with 3 mL water
FILTRATION
Type
FILTRATION
Details
1.83 g of benzyl-(3-bromo-2-nitro-phenyl)-amine was collected by filtration as fine red needles

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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